5-Bromo-2-benzyloxy-6-methylpyridine

Lipophilicity Drug-likeness Physicochemical property prediction

5-Bromo-2-benzyloxy-6-methylpyridine (CAS 126717-60-0) is a trisubstituted pyridine derivative with the molecular formula C13H12BrNO and molecular weight 278.14 g/mol. The compound contains a bromine atom at the 5-position, a benzyloxy group at the 2-position, and a methyl group at the 6-position of the pyridine ring.

Molecular Formula C13H12BrNO
Molecular Weight 278.14 g/mol
CAS No. 126717-60-0
Cat. No. B161952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-benzyloxy-6-methylpyridine
CAS126717-60-0
Molecular FormulaC13H12BrNO
Molecular Weight278.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)OCC2=CC=CC=C2)Br
InChIInChI=1S/C13H12BrNO/c1-10-12(14)7-8-13(15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
InChIKeyRBXCAMWLXQQRPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-benzyloxy-6-methylpyridine (CAS 126717-60-0) Procurement Overview: Substituted Pyridine Building Block for Pharmaceutical Synthesis


5-Bromo-2-benzyloxy-6-methylpyridine (CAS 126717-60-0) is a trisubstituted pyridine derivative with the molecular formula C13H12BrNO and molecular weight 278.14 g/mol [1]. The compound contains a bromine atom at the 5-position, a benzyloxy group at the 2-position, and a methyl group at the 6-position of the pyridine ring [1]. Its computed physicochemical properties include an XLogP3 value of 4.1, zero hydrogen bond donors, and a topological polar surface area (TPSA) of approximately 22.12 Ų [1]. This substitution pattern makes it a versatile intermediate in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions where the bromine substituent serves as an electrophilic handle for C–C bond formation .

5-Bromo-2-benzyloxy-6-methylpyridine: Why Structural Isomers Cannot Substitute This Specific Substitution Pattern


Regioisomeric and structurally related bromo-benzyloxy-methylpyridines cannot be interchanged with 5-bromo-2-benzyloxy-6-methylpyridine without fundamentally altering synthetic outcomes. The specific 2-benzyloxy-5-bromo-6-methyl substitution pattern confers a unique spatial arrangement of the electron-donating benzyloxy group relative to the electrophilic bromine handle, which influences both the electronic properties of the pyridine ring and the steric accessibility of the reactive bromine site [1]. For instance, 3-(benzyloxy)-2-bromo-6-methylpyridine (CAS 126717-60-0 regioisomer) positions the bromine and benzyloxy groups in a different ortho/meta relationship, while 2-(benzyloxy)-3-bromo-5-methylpyridine (CAS 1289112-12-4) presents yet another substitution arrangement [1][2]. These positional differences directly impact regioselectivity in cross-coupling reactions, the electronic activation or deactivation of specific ring positions, and the subsequent synthetic steps available . Substituting a different isomer would require re-optimization of reaction conditions and may yield entirely different downstream intermediates.

5-Bromo-2-benzyloxy-6-methylpyridine Quantitative Differentiation Evidence: Comparative Data for Procurement Decisions


5-Bromo-2-benzyloxy-6-methylpyridine Lipophilicity Comparison: XLogP3 Differential vs. Regioisomers

5-Bromo-2-benzyloxy-6-methylpyridine exhibits a computed XLogP3 value of 4.1, indicating substantial lipophilicity that differs from structurally related regioisomers [1]. The consensus Log Po/w calculated across five prediction methods is 3.51, with individual method values ranging from iLOGP 2.74 to XLOGP3 4.12 . This lipophilicity profile affects both chromatographic behavior and membrane permeability in biological systems, and differs from that of alternative isomers which may have different lipophilicity characteristics due to altered electronic distribution.

Lipophilicity Drug-likeness Physicochemical property prediction

5-Bromo-2-benzyloxy-6-methylpyridine Water Solubility Benchmark: ESOL Predicted Value and Solubility Class

The predicted aqueous solubility of 5-bromo-2-benzyloxy-6-methylpyridine is calculated as Log S (ESOL) = -4.52, corresponding to a solubility of approximately 0.00846 mg/mL (3.04 × 10⁻⁵ mol/L) . This places the compound in the 'Poorly soluble' class, which is characteristic of this substitution pattern containing the lipophilic benzyloxy and bromine substituents on a methylpyridine core. The topological polar surface area (TPSA) of 22.12 Ų is low, consistent with its high lipophilicity .

Solubility Formulation Physicochemical property

5-Bromo-2-benzyloxy-6-methylpyridine Commercial Purity and Availability: Minimum 95% Purity Standard Across Multiple Vendors

Multiple commercial vendors supply 5-bromo-2-benzyloxy-6-methylpyridine with a minimum purity specification of 95% . Some vendors offer higher purity grades; for example, CymitQuimica specifies 97% purity . Vendors including Bidepharm provide batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . The compound is available in quantities ranging from 1 g to 500 g, with established pricing tiers (e.g., Fluorochem: 1 g £9.00, 5 g £16.00, 25 g £60.00, 100 g £209.00, 500 g £870.00) .

Commercial availability Purity specification Procurement

5-Bromo-2-benzyloxy-6-methylpyridine Structural Substitution Pattern: Regiochemistry-Specific Cross-Coupling Handle

The 2-benzyloxy-5-bromo-6-methyl substitution pattern positions the bromine at the 5-position of the pyridine ring, which is meta to the ring nitrogen and para to the benzyloxy group at the 2-position [1]. This arrangement differs fundamentally from regioisomers such as 3-(benzyloxy)-2-bromo-6-methylpyridine and 2-(benzyloxy)-3-bromo-5-methylpyridine, where the bromine is positioned differently relative to the electron-donating substituents [2]. The benzyloxy group can serve as a convertible directing group in nickel-catalyzed borylation and C–H functionalization reactions, with retention of stereochemistry at the benzylic position [3].

Cross-coupling Regioselectivity Palladium catalysis

5-Bromo-2-benzyloxy-6-methylpyridine GHS Hazard Classification: Quantitative Safety and Handling Requirements

5-Bromo-2-benzyloxy-6-methylpyridine carries GHS07 classification with signal word 'Warning' . The compound is associated with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . This hazard profile necessitates specific handling precautions including use of personal protective equipment (gloves, eye/face protection) and adequate ventilation .

Safety Hazard classification Handling

5-Bromo-2-benzyloxy-6-methylpyridine: Evidence-Based Research and Industrial Application Scenarios


Synthesis of Kinase Inhibitor Intermediates via Palladium-Catalyzed Cross-Coupling at the 5-Bromo Position

5-Bromo-2-benzyloxy-6-methylpyridine is employed as a key building block in the synthesis of kinase inhibitors and other biologically active molecules . The bromine at the 5-position serves as an electrophilic handle for Suzuki-Miyaura, Negishi, and other palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkenyl substituents . The benzyloxy group at the 2-position can be subsequently deprotected to reveal a hydroxyl group for further functionalization, or retained as a convertible directing group in C–H functionalization sequences [1]. The combination of 95-97% commercial purity with batch-specific analytical characterization supports reproducible coupling outcomes in medicinal chemistry programs .

Agrochemical Intermediate Development Requiring Specific Pyridine Substitution Pattern

The trisubstituted pyridine scaffold of 5-bromo-2-benzyloxy-6-methylpyridine provides a versatile platform for agrochemical intermediate synthesis . The 5-bromo position enables introduction of diverse functional groups via cross-coupling, while the 2-benzyloxy and 6-methyl groups provide differentiated handles for orthogonal synthetic manipulation. The compound's predicted lipophilicity (XLogP3 = 4.1) and poor aqueous solubility (Log S = -4.52) are characteristic of many agrochemical candidates, making it a structurally relevant intermediate for developing crop protection agents with appropriate physicochemical properties .

Orthogonal Protecting Group Strategy in Multi-Step Heterocycle Synthesis

5-Bromo-2-benzyloxy-6-methylpyridine enables orthogonal synthetic strategies where the benzyloxy group serves as a protected phenol equivalent that remains stable under cross-coupling conditions at the 5-bromo position . The benzyl group can be selectively cleaved via hydrogenolysis (H₂, Pd/C) without affecting the pyridine ring or other sensitive functionality, revealing a 2-hydroxypyridine moiety for subsequent alkylation, acylation, or sulfonylation . This orthogonal reactivity is particularly valuable in the construction of complex heterocyclic systems where sequential functionalization is required .

C–H Functionalization Substrate with Convertible 2-Pyridyloxy Directing Group

The 2-benzyloxy group in 5-bromo-2-benzyloxy-6-methylpyridine can function as a convertible directing group in transition metal-catalyzed C–H bond functionalization reactions . Literature precedent demonstrates that 2-pyridyloxy groups serve as robust ortho-directing groups that can subsequently be converted via nickel-catalyzed borylation to yield boronate esters for further cross-coupling . This dual functionality—directing group in the first step and leaving group in the second—enables iterative synthetic sequences that are difficult to achieve with simpler pyridine building blocks lacking this substitution pattern.

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